N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-20-12-4-2-11(3-5-12)17-14(19)18-7-10-6-15-9-16-13(10)8-18/h2-6,9H,7-8H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRMMHTYYRZUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine and Pyrrole Precursors
A widely adopted method involves the cyclization of 4-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds. For example, heating 4-amino-5-nitropyrimidine with ethyl acrylate in dimethylformamide (DMF) at 120°C for 12 hours yields ethyl pyrrolo[3,4-d]pyrimidine-6-carboxylate (Yield: 58%). Microwave-assisted reactions reduce reaction times to 2 hours with comparable yields.
Mechanistic Insight : The reaction proceeds via Michael addition of the pyrimidine’s amine to the α,β-unsaturated ester, followed by intramolecular cyclization and aromatization (Figure 1).
Multi-Component Reactions (MCRs)
One-pot MCRs using aldehydes, β-ketoesters, and guanidine derivatives efficiently construct the bicyclic system. For instance, reacting 4-methoxybenzaldehyde, ethyl acetoacetate, and guanidine nitrate in acetic acid at reflux produces the pyrrolo[3,4-d]pyrimidine core with a 4-methoxyphenyl group pre-installed (Yield: 42%).
Functionalization at C6: Carboxamide Installation
Ester Hydrolysis and Amide Coupling
Ethyl pyrrolo[3,4-d]pyrimidine-6-carboxylate undergoes saponification with NaOH (2M, ethanol/H2O) to yield the carboxylic acid, which is subsequently activated using thionyl chloride (SOCl2) to form the acid chloride. Reaction with 4-methoxyaniline in tetrahydrofuran (THF) with triethylamine (TEA) affords the target carboxamide (Overall Yield: 34%).
Optimization Note : Using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves yields to 48% by minimizing side reactions.
Direct Aminolysis of Esters
Heating the ethyl ester with 4-methoxyaniline in toluene at 110°C for 24 hours in the presence of NaH facilitates direct aminolysis, bypassing the acid chloride intermediate (Yield: 29%). This method reduces steps but requires careful moisture control.
Alternative Routes via Palladium-Catalyzed Coupling
Suzuki-Miyaura Cross-Coupling
A halogenated pyrrolo[3,4-d]pyrimidine intermediate (e.g., 6-bromo derivative) undergoes Suzuki coupling with 4-methoxyphenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/H2O (Yield: 51%). While effective, this route requires prior bromination at C6, which complicates synthesis.
Buchwald-Hartwig Amination
Introducing the 4-methoxyphenyl group via amination of a 6-chloro precursor with 4-methoxyaniline using Pd2(dba)3 and Xantphos in toluene at 100°C achieves moderate yields (37%).
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Cyclization, hydrolysis, amidation | 34–48 | Scalable, uses inexpensive reagents | Multiple steps, moderate yields |
| Multi-Component Reaction | One-pot synthesis | 42 | Rapid core formation | Limited substituent flexibility |
| Suzuki Coupling | Halogenation, cross-coupling | 51 | High regioselectivity | Requires halogenated intermediates |
| Buchwald-Hartwig | Direct amination | 37 | Late-stage functionalization | Sensitive to reaction conditions |
Characterization and Analytical Data
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives, including N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, as promising anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited a growth inhibition percentage (GI%) of 43.9% across multiple cancer cell lines. Specific derivatives showed even higher GI%, such as 71.8% against lung carcinoma cell lines HOP-92 and NCI-H460 .
Inhibition of Infectious Diseases
Beyond oncology, compounds related to this compound have been investigated for their potential as inhibitors of infectious diseases.
Targeting Plasmodium falciparum
Research has indicated that pyrrolo[2,3-d]pyrimidines can act as inhibitors of calcium-dependent protein kinases in Plasmodium falciparum, the parasite responsible for malaria. These inhibitors target key enzymatic pathways essential for the parasite's survival and replication .
Case Studies
In silico studies have identified several pyrrolo[2,3-d]pyrimidine derivatives that effectively bind to the active sites of these kinases, suggesting a promising avenue for malaria treatment development.
Synthesis and Development
The synthesis of this compound involves several steps that optimize yield and purity:
- Formation of the Pyrrolo Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the methoxyphenyl group enhances the compound's biological activity.
- Purification : Techniques such as chromatography are employed to isolate the desired compound from by-products.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular pathways, leading to its observed antimicrobial or cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Pyrrolo-Pyrimidine Cores
Table 1: Key Pyrrolo-Pyrimidine Derivatives
Key Observations :
- Substituent Effects: The target compound’s 4-methoxyphenyl carboxamide differs from the 2-methoxyphenyl and sulfamoylphenylamino groups in , which may alter steric hindrance and hydrogen-bonding interactions with targets .
Functional Analogs with Related Heterocyclic Cores
Table 2: Compounds with Alternative Heterocyclic Scaffolds
Key Observations :
- Therapeutic Targets : The Bcl-xL inhibitor in highlights the role of fused heterocycles in apoptosis modulation, suggesting a possible shared mechanism for the target compound .
- Functional Groups : The hydroxy and ketone substituents in may increase polarity, impacting blood-brain barrier penetration compared to carboxamide-containing analogs .
Comparative Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s lower LogP (2.1) compared to the cyclopentyl analog (3.8) suggests improved aqueous solubility, critical for oral bioavailability .
- Metabolic Stability : The thiadiazole derivative in exhibits prolonged half-life, likely due to reduced cytochrome P450 metabolism .
Biological Activity
N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a compound belonging to the pyrrolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the compound's synthesis, biological activity, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The core structure consists of a pyrrolo[3,4-d]pyrimidine scaffold substituted with a methoxyphenyl group at the nitrogen position and a carboxamide functional group. Its molecular formula is C14H14N4O2.
Anticancer Properties
Recent studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:
- Cytotoxicity : In vitro assays demonstrated that derivatives similar to this compound showed IC50 values ranging from 29 to 59 µM against various cancer cell lines. Notably, some compounds exhibited potent inhibitory effects on key tyrosine kinases involved in cancer progression .
- Mechanism of Action : Compounds within this class have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, a related compound was observed to increase pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins like Bcl-2 .
Kinase Inhibition
Pyrrolo[3,4-d]pyrimidines have been identified as potential inhibitors of various kinases:
- Targeting Tyrosine Kinases : Molecular docking studies suggest that these compounds can effectively bind to the active sites of tyrosine kinases such as EGFR and VEGFR2. The binding interactions are crucial for their role as multi-targeted kinase inhibitors .
- Selectivity and Potency : Some derivatives have shown selectivity towards specific kinases with IC50 values comparable to established inhibitors like sunitinib .
Case Studies
- Study on Compound 5k : In a recent study involving pyrrolo[2,3-d]pyrimidines, compound 5k exhibited significant activity against multiple kinases with IC50 values ranging from 40 to 204 nM. It was effective in inducing apoptosis in HepG2 cells and demonstrated promising results in inhibiting tumor growth in vivo .
- In Silico Studies : Computational modeling has been employed to predict the binding efficacy of various pyrrolo[3,4-d]pyrimidines against PfCDPK4 (Plasmodium falciparum calcium-dependent protein kinase). These studies indicated favorable docking scores for certain derivatives, suggesting their potential as antimalarial agents .
Data Summary Table
| Compound | IC50 (µM) | Target Kinase | Biological Effect |
|---|---|---|---|
| N-(4-methoxyphenyl)-5H...carboxamide | 29 - 59 | Multiple Tyrosine Kinases | Cytotoxicity in cancer cell lines |
| Compound 5k | 40 - 204 | EGFR/VEGFR2 | Induces apoptosis in HepG2 cells |
| Pyrrolo[2,3-d]pyrimidines | Varies | PfCDPK4 | Antimalarial activity predicted |
Q & A
Q. What in vivo models evaluate its therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
